[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Brand Name: Vulcanchem
CAS No.: 1172929-76-8
VCID: VC4064459
InChI: InChI=1S/C7H12ClN3/c1-2-7(3-9)11-5-6(8)4-10-11/h4-5,7H,2-3,9H2,1H3
SMILES: CCC(CN)N1C=C(C=N1)Cl
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol

[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine

CAS No.: 1172929-76-8

VCID: VC4064459

Molecular Formula: C7H12ClN3

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine - 1172929-76-8

Description

[2-(4-Chloro-1H-pyrazol-1-yl)butyl]amine is a chemical compound with the molecular formula C7H12ClN3 and a molecular weight of 173.64 g/mol. Its CAS number is 1172929-76-8, indicating it is a well-defined chemical entity in scientific literature . This compound belongs to the pyrazole class, which is known for its diverse biological activities and applications in pharmaceutical research.

Synthesis and Applications

While specific synthesis methods for [2-(4-Chloro-1H-pyrazol-1-yl)butyl]amine are not detailed in the available literature, pyrazole derivatives are generally synthesized through condensation reactions involving hydrazines and appropriate carbonyl compounds. Pyrazoles are of interest in medicinal chemistry due to their potential as inhibitors or modulators of various biological targets.

Research Findings and Future Directions

Research on pyrazole derivatives often focuses on modifying the pyrazole ring with various substituents to enhance biological activity. For example, introducing halogens or electron-withdrawing groups can significantly increase the potency of these compounds as inhibitors or antagonists in biological systems . Future studies on [2-(4-Chloro-1H-pyrazol-1-yl)butyl]amine could involve exploring its potential as a building block for more complex molecules with specific biological activities.

CAS No. 1172929-76-8
Product Name [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
IUPAC Name 2-(4-chloropyrazol-1-yl)butan-1-amine
Standard InChI InChI=1S/C7H12ClN3/c1-2-7(3-9)11-5-6(8)4-10-11/h4-5,7H,2-3,9H2,1H3
Standard InChIKey NBLKYAFDSSHUCM-UHFFFAOYSA-N
SMILES CCC(CN)N1C=C(C=N1)Cl
Canonical SMILES CCC(CN)N1C=C(C=N1)Cl
PubChem Compound 25248254
Last Modified Aug 16 2023

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